BenchChemオンラインストアへようこそ!

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Epigenetics Lysine-specific histone demethylase Selectivity profiling

Acquire 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS: 1822666-68-1) for targeted epigenetic research. Its unique 2-methyl substitution delivers >479-fold selectivity for LSD1 over LSD2, enabling unambiguous functional studies. As a key intermediate in 1,4-benzothiazine SAR programs, it is essential for medicinal chemistry optimization in oncology and immuno-oncology.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
Cat. No. B8040696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC1CNC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2S/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3
InChIKeyIRNFWVVQNLUOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine: A 7-Nitrobenzothiazine Scaffold for Epigenetic Probe Discovery


2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS: 1822666-68-1) is a heterocyclic small molecule belonging to the 1,4-benzothiazine class, characterized by a 2-methyl substituent and a 7-nitro group on the fused benzo-thiazine core . This scaffold has been annotated in authoritative bioactivity databases as an inhibitor of lysine-specific histone demethylases (LSD1 and LSD2), placing it within the epigenetic modulator chemical space [1]. The combination of the electron-withdrawing nitro group and the 3,4-dihydro-thiazine ring confers distinct physicochemical and biological properties that differentiate it from other nitroaromatic building blocks .

Why 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine Cannot Be Substituted with Other 7-Nitrobenzothiazines


Within the 7-nitrobenzothiazine family, subtle changes to the substitution pattern profoundly alter target engagement and selectivity profiles. For example, the presence of a single methyl group at the 2-position in 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine yields a >479-fold discrimination between LSD1 (IC50 = 480 nM) and LSD2 (IC50 = 230,000 nM), a selectivity window that is absent in the unsubstituted 7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine core [1]. Furthermore, the 2-methyl substitution modulates the compound's predicted physicochemical properties—including a 7.1% increase in molecular weight and altered logP—which can significantly impact downstream synthetic tractability, solubility, and biological assay performance . Generic substitution with a non-methylated or differently substituted analog would therefore invalidate established SAR and compromise experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine


LSD1 vs. LSD2 Selectivity: A 479-Fold Window Defined by the 2-Methyl Group

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine exhibits a striking selectivity profile against the two LSD paralogs. It inhibits LSD1 with an IC50 of 480 nM, while its potency against LSD2 is >230,000 nM [1]. This >479-fold selectivity window is a direct consequence of the 2-methyl substitution; the unsubstituted 7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine core shows no such discrimination and is generally inactive against both isoforms in the same assay platforms [2]. This represents a quantifiable, verifiable differentiation that is meaningful for selecting this specific compound over its demethylated analog in epigenetic probe discovery.

Epigenetics Lysine-specific histone demethylase Selectivity profiling

Predicted Physicochemical Differentiation: Molecular Weight and LogP Shifts Impact Downstream Processing

The introduction of the 2-methyl group to the 7-nitrobenzothiazine core results in quantifiable changes to predicted physicochemical properties that influence compound handling, solubility, and formulation. Specifically, 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a molecular weight of 210.25 g/mol, compared to 196.23 g/mol for the unsubstituted analog . The predicted logP also shifts, impacting lipophilicity and membrane permeability . While these are computed values rather than experimental measurements, they represent a tangible, procurement-relevant differentiation: the methylated compound will behave differently in chromatography, crystallization, and biological assays compared to its demethylated counterpart [1].

Medicinal Chemistry Lead Optimization ADME Properties

Target Engagement in Immune Checkpoint Modulation: NMR Evidence for PD-L1 Interaction

2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has been directly evaluated for its interaction with the PD-L1 protein using nuclear magnetic resonance (NMR) spectroscopy [1]. While quantitative binding affinity data (Kd) is not reported, the qualitative NMR evidence of interaction distinguishes this compound from structurally related analogs that were not evaluated or failed to show binding. In a study exploring 1,4-benzothiazine derivatives as potential PD-L1 small-molecule inhibitors, only the 4-methyl-7-nitro analog (a close structural relative) underwent similar NMR analysis, but the 2-methyl variant represents a distinct chemotype with different potential for follow-up optimization [2]. This experimental engagement data provides a rationale for selecting this compound over other 7-nitrobenzothiazines for PD-L1 probe development.

Immuno-Oncology PD-1/PD-L1 Small-Molecule Inhibitors

Nitrobenzothiazine Class Pharmacology: A Validated Scaffold for Anti-Tubercular Drug Discovery

While specific anti-mycobacterial data for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is not available, the broader nitrobenzothiazinone (BTZ) class has been clinically validated with two investigational drugs (BTZ-043 and Macozinone) currently in development for tuberculosis treatment [1]. Structure-activity relationship (SAR) studies on 5- and 7-substituted BTZs reveal that the 7-nitro group is essential for activity, and that methylation at the 5-position significantly reduces undesirable hydride Meisenheimer complex (HMC) formation while maintaining potency [2]. By inference, the 2-methyl-7-nitro substitution pattern of the target compound represents a distinct regioisomeric variation within a pharmacologically validated scaffold, offering a differentiated starting point for TB lead optimization compared to the more extensively studied 5-methylated BTZs [3].

Tuberculosis Mycobacterium tuberculosis Antimycobacterial

Optimal Use Cases for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine in Academic and Industrial Settings


Epigenetic Probe Development: LSD1-Selective Inhibitor Lead

Given its >479-fold selectivity for LSD1 over LSD2 (IC50 LSD1 = 480 nM; IC50 LSD2 = 230,000 nM) [1], this compound serves as an ideal starting point for medicinal chemistry optimization of LSD1-selective chemical probes. Researchers in epigenetics and oncology can use this scaffold to interrogate LSD1-specific functions in cancer stem cell maintenance and differentiation without confounding effects from LSD2 inhibition. The well-defined selectivity window enables structure-based design and SAR expansion around the 2-methyl position.

Immuno-Oncology Hit Expansion: PD-1/PD-L1 Small-Molecule Inhibitors

With demonstrated NMR interaction with PD-L1 protein [2], 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a validated hit for further optimization in immuno-oncology. Unlike monoclonal antibodies, small-molecule PD-L1 inhibitors offer oral bioavailability and lower production costs. This compound, as part of the 1,4-benzothiazine chemotype, can be elaborated via N-alkylation or nitro-group reduction to generate focused libraries for PD-L1 binding assays.

Anti-Tubercular Lead Diversification: 2-Methyl Regioisomer Exploration

The nitrobenzothiazinone (BTZ) class includes two clinical-stage anti-TB agents, but SAR studies have focused predominantly on 5-methyl substitution to mitigate HMC formation [3]. 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine represents an underexplored 2-methyl regioisomer. Procurement of this compound enables medicinal chemists to investigate whether 2-methyl substitution similarly reduces HMC formation while maintaining anti-mycobacterial potency, potentially yielding novel IP space.

Multitarget CNS Agent Synthesis: Building Block for Cholinesterase Inhibitors

Benzothiazine derivatives have demonstrated multitarget inhibition profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase [4]. While the target compound itself has not been evaluated in these assays, its 7-nitro group provides a synthetic handle for reduction to the corresponding amine, which can be further functionalized. Procurement of this compound as a versatile building block enables the synthesis of diverse benzothiazine analogs for CNS and metabolic disease programs.

Quote Request

Request a Quote for 2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.